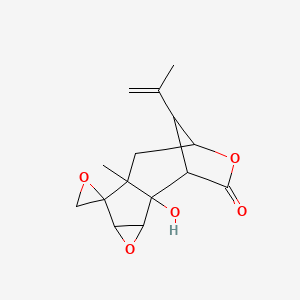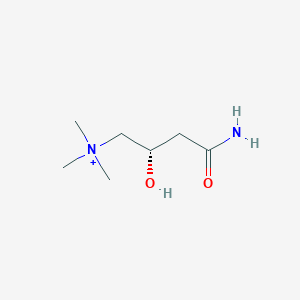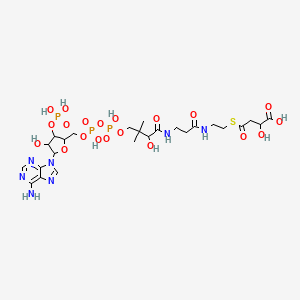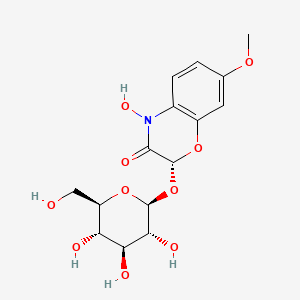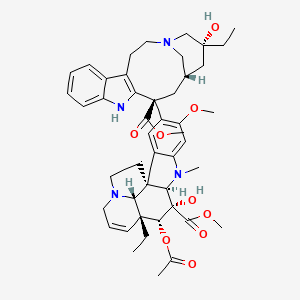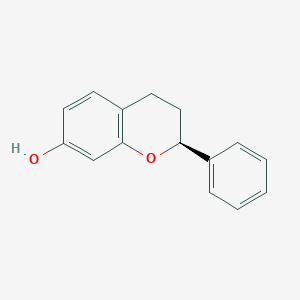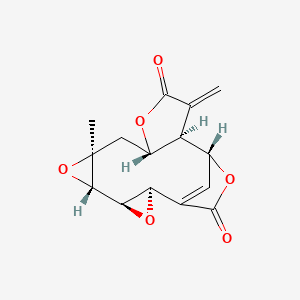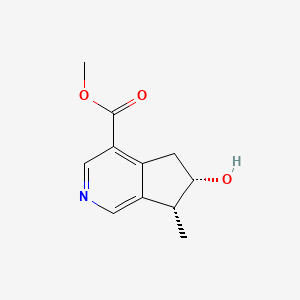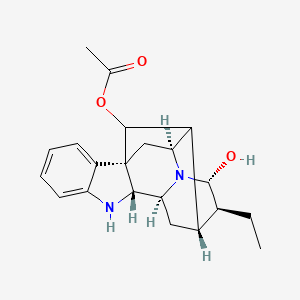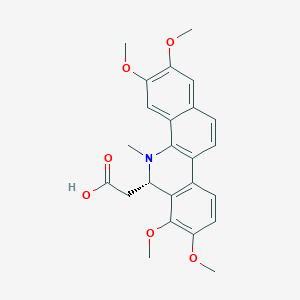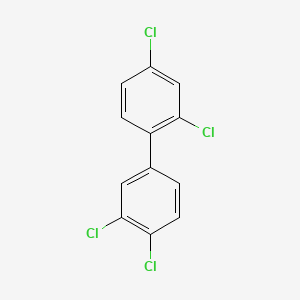
2,3',4,4'-Tétrachlorobiphényle
Vue d'ensemble
Description
2,3’,4,4’-Tetrachlorobiphenyl is a member of the polychlorinated biphenyl family, which consists of biphenyl molecules with chlorine atoms attached. This compound is known for its persistence in the environment and its potential to bioaccumulate in living organisms . It is one of the many polychlorinated biphenyls that were widely used in industrial applications before their production was banned due to environmental and health concerns .
Applications De Recherche Scientifique
2,3’,4,4’-Tetrachlorobiphenyl has been extensively studied for its environmental impact and its role as a persistent organic pollutant. It is used in research to understand the mechanisms of bioaccumulation and the effects of long-term exposure to polychlorinated biphenyls. Additionally, it serves as a model compound in studies of microbial degradation and bioremediation techniques .
Mécanisme D'action
Target of Action
2,3’,4,4’-Tetrachlorobiphenyl, also known as PCB 60 , is a type of polychlorinated biphenyl (PCB) that primarily targets the endocrine system . It acts as an endocrine disruptor , interfering with the normal functioning of the hormone system . It also targets the circadian clock by inhibiting the basal and circadian expression of the core circadian component PER1 .
Mode of Action
The compound binds to the XRE promoter region of genes it activates . It regulates the circadian clock by inhibiting the basal and circadian expression of the core circadian component PER1 . This interaction results in changes to the normal functioning of the endocrine system and the circadian rhythm .
Biochemical Pathways
It is known to disrupt the functions of the endocrine system and affect the regulation of the circadian clock .
Pharmacokinetics
Like other pcbs, it is known to be resistant to environmental degradation through photolytic, biological, or chemical processes . This resistance allows it to persist in the environment, bioaccumulate in animal tissue, and biomagnify in food chains .
Result of Action
The molecular and cellular effects of 2,3’,4,4’-Tetrachlorobiphenyl’s action include disruption of the endocrine system and alteration of the circadian rhythm . It can cause significant impact on health and the environment, as it persists in the environment, bioaccumulates in animal tissue, and biomagnifies in food chains .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2,3’,4,4’-Tetrachlorobiphenyl. For instance, the sorption capacity of the compound increases with decreasing particle size and temperature . Different sorption capacities have been observed in three solution environments . Moreover, the compound’s ability to degrade and its effects on organisms can be influenced by temperature .
Analyse Biochimique
Biochemical Properties
2,3’,4,4’-Tetrachlorobiphenyl plays a significant role in biochemical reactions, particularly as an endocrine disruptor. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to activate the expression of multiple phase I and II xenobiotic metabolizing enzyme genes, such as the CYP1A1 gene . This activation is mediated through its binding to the aryl hydrocarbon receptor (AhR), which then translocates to the nucleus and binds to xenobiotic response elements (XREs) in the promoter regions of target genes .
Cellular Effects
2,3’,4,4’-Tetrachlorobiphenyl affects various cellular processes and cell types. It has been demonstrated to alter the function of granulocytic HL-60 cells by enhancing degranulation and upregulating cyclooxygenase-2 (COX-2) expression . Additionally, it can disrupt cell signaling pathways, influence gene expression, and impact cellular metabolism. For example, it increases the release of arachidonic acid and elevates COX-2 mRNA levels in a concentration-dependent manner .
Molecular Mechanism
The molecular mechanism of 2,3’,4,4’-Tetrachlorobiphenyl involves its interaction with the aryl hydrocarbon receptor (AhR). Upon binding to AhR, the complex translocates to the nucleus, where it binds to xenobiotic response elements (XREs) in the promoter regions of target genes, leading to the activation of phase I and II xenobiotic metabolizing enzymes . This mechanism is crucial for mediating the biochemical and toxic effects of halogenated aromatic hydrocarbons .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,3’,4,4’-Tetrachlorobiphenyl can change over time. It is a persistent organic pollutant that resists environmental degradation through photolytic, biological, or chemical processes . Studies have shown that its effects on cellular function, such as the upregulation of COX-2, can be observed within minutes of exposure and persist over time . Additionally, its stability and resistance to degradation contribute to its long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of 2,3’,4,4’-Tetrachlorobiphenyl vary with different dosages in animal models. Higher doses have been associated with more pronounced toxic effects, including alterations in hormone levels and reproductive function . For instance, exposure to high doses of PCBs has been shown to decrease serum thyroxine (T4) concentrations and increase testis weight and daily sperm production in rats . These effects highlight the potential for adverse outcomes at elevated exposure levels.
Metabolic Pathways
2,3’,4,4’-Tetrachlorobiphenyl is involved in metabolic pathways that include its biotransformation by cytochrome P450 enzymes. These enzymes hydroxylate the compound, leading to the formation of hydroxylated metabolites . The metabolic pathways of PCBs are crucial for their detoxification and elimination from the body, although the persistence of these compounds can still pose significant health risks .
Transport and Distribution
Within cells and tissues, 2,3’,4,4’-Tetrachlorobiphenyl is transported and distributed through interactions with transporters and binding proteins. Its high hydrophobicity facilitates its accumulation in lipid-rich tissues, such as adipose tissue and the liver . The compound’s distribution is influenced by its binding to serum proteins, which can affect its bioavailability and toxicity .
Subcellular Localization
The subcellular localization of 2,3’,4,4’-Tetrachlorobiphenyl is primarily within the cell membrane and lipid-rich compartments due to its hydrophobic nature . This localization can impact its activity and function, as it may interact with membrane-bound receptors and enzymes. Additionally, its persistence in these compartments can contribute to long-term cellular effects .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,3’,4,4’-Tetrachlorobiphenyl typically involves the chlorination of biphenyl under controlled conditions. The process requires a catalyst, such as iron or aluminum chloride, and chlorine gas. The reaction is carried out in a solvent like carbon tetrachloride or dichloromethane at elevated temperatures .
Industrial Production Methods: Industrial production of polychlorinated biphenyls, including 2,3’,4,4’-Tetrachlorobiphenyl, was historically achieved through batch chlorination processes. These processes involved the direct chlorination of biphenyl in large reactors, followed by purification steps to isolate the desired chlorinated biphenyls .
Analyse Des Réactions Chimiques
Types of Reactions: 2,3’,4,4’-Tetrachlorobiphenyl undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of hydroxylated metabolites.
Reduction: Reductive dechlorination can occur under anaerobic conditions, leading to the removal of chlorine atoms.
Substitution: Nucleophilic substitution reactions can replace chlorine atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Catalyzed by enzymes such as cytochrome P-450.
Reduction: Often involves microbial action under anaerobic conditions.
Substitution: Requires nucleophiles like hydroxide ions or thiols.
Major Products:
Oxidation: Hydroxylated biphenyls.
Reduction: Lower chlorinated biphenyls.
Substitution: Biphenyls with different functional groups.
Comparaison Avec Des Composés Similaires
- 2,2’,4,4’-Tetrachlorobiphenyl
- 3,3’,4,4’-Tetrachlorobiphenyl
- 2,3,4,5-Tetrachlorobiphenyl
Comparison: 2,3’,4,4’-Tetrachlorobiphenyl is unique in its specific pattern of chlorine substitution, which influences its chemical reactivity and biological effects. Compared to other tetrachlorobiphenyls, it has distinct metabolic pathways and environmental behaviors .
Propriétés
IUPAC Name |
1,2-dichloro-4-(2,4-dichlorophenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Cl4/c13-8-2-3-9(11(15)6-8)7-1-4-10(14)12(16)5-7/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKLLTEAEZIJBAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=C(C=C(C=C2)Cl)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Cl4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3073472 | |
| Record name | 2,3',4,4'-Tetrachlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3073472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32598-10-0 | |
| Record name | 2,3′,4,4′-Tetrachlorobiphenyl | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=32598-10-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3',4,4'-Tetrachlorobiphenyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032598100 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3',4,4'-Tetrachlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3073472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3',4,4'-TETRACHLOROBIPHENYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K8L6S986MK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the toxicological relevance of the non-coplanar structure of 2,3',4,4'-Tetrachlorobiphenyl?
A: Research suggests that the non-coplanar structure of 2,3',4,4'-Tetrachlorobiphenyl plays a crucial role in its genotoxicity. [] Specifically, this compound has been shown to induce micronuclei formation in V79-Mz cells, a subclone of Chinese hamster V79 cells deficient in xenobiotic-metabolizing enzymes. Interestingly, its coplanar analogs, 3,4,4′,5- and 3,3′,4,4′-tetrachlorobiphenyl, did not exhibit this effect. [] This suggests that the non-coplanar configuration might be a key structural feature contributing to the metabolism-independent chromosome-damaging potential of certain tetrachlorobiphenyls.
Q2: Can the substrate specificity of enzymes involved in 2,3',4,4'-Tetrachlorobiphenyl degradation be enhanced?
A: Yes, research indicates that the enzymatic degradation of 2,3',4,4'-Tetrachlorobiphenyl can be enhanced through targeted modifications of specific enzymes. [] For instance, introducing a Ser283Met substitution in the enzyme BphAELB400, a Rieske-type oxygenase involved in the initial dioxygenation of polychlorinated biphenyls (PCBs), significantly increased its catalytic activity towards 2,3',4,4'-Tetrachlorobiphenyl. [] This modification enhanced the enzyme's ability to oxidize this specific tetrachlorobiphenyl, suggesting a potential strategy for bioremediation of PCB-contaminated environments.
Q3: Does the position of chlorine atoms in trichlorobiphenyls influence their toxicological effects?
A: Research suggests that the position of chlorine atoms in trichlorobiphenyls significantly influences their toxicological effects. [] For instance, 2,3,3′- (PCB 20) and 2,3,4′-trichlorobiphenyl (PCB 22) were found to be more potent micronuclei inducers and G2/M arresters in mammalian cell lines compared to other trichlorobiphenyls like 2,2′,3-, 2,2′,4-, 2,2′,5, and 2,4,4′-trichlorobiphenyl. [] This highlights the importance of considering the specific chlorine substitution pattern when assessing the potential risks associated with different trichlorobiphenyl congeners.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


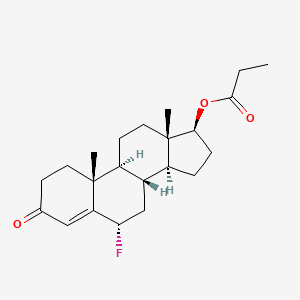
![2-(Pyridin-4-yl)benzo[d]thiazole](/img/structure/B1205329.png)
